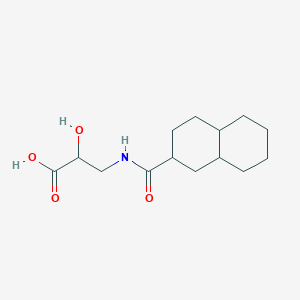
4,4-difluoro-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)cyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-difluoro-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)cyclohexane-1-carboxamide, also known as DFTZ, is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in various fields of study.
Mécanisme D'action
The mechanism of action of 4,4-difluoro-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)cyclohexane-1-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4,4-difluoro-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)cyclohexane-1-carboxamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. 4,4-difluoro-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)cyclohexane-1-carboxamide has also been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4,4-difluoro-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)cyclohexane-1-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of the immune response. 4,4-difluoro-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)cyclohexane-1-carboxamide has also been shown to reduce oxidative stress and inflammation, which are implicated in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,4-difluoro-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)cyclohexane-1-carboxamide in lab experiments is its high potency, which allows for the use of lower concentrations compared to other compounds. 4,4-difluoro-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)cyclohexane-1-carboxamide also has a relatively low toxicity, which makes it suitable for in vivo studies. However, one limitation of using 4,4-difluoro-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)cyclohexane-1-carboxamide is its limited solubility in aqueous solutions, which can affect its bioavailability.
Orientations Futures
There are several future directions for the study of 4,4-difluoro-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)cyclohexane-1-carboxamide. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the elucidation of its mechanism of action, which will provide insight into its potential use in various fields of scientific research. Additionally, the development of novel formulations of 4,4-difluoro-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)cyclohexane-1-carboxamide that improve its solubility and bioavailability will expand its potential applications.
Méthodes De Synthèse
The synthesis of 4,4-difluoro-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)cyclohexane-1-carboxamide has been achieved using a variety of methods, including the reaction of 1,2,4-triazole with 4,4-difluorocyclohexanone followed by reaction with N-methyl-N-(tert-butoxycarbonyl) glycine. Another method involves the reaction of 4,4-difluorocyclohexanone with N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl) amine followed by reaction with tert-butyl carbamate. These methods have been optimized to produce high yields of 4,4-difluoro-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)cyclohexane-1-carboxamide.
Applications De Recherche Scientifique
4,4-difluoro-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)cyclohexane-1-carboxamide has been studied for its potential use in various fields of scientific research, including cancer research, neurology, and immunology. In cancer research, 4,4-difluoro-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)cyclohexane-1-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. In neurology, 4,4-difluoro-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)cyclohexane-1-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, 4,4-difluoro-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)cyclohexane-1-carboxamide has been shown to modulate the immune response by regulating the activity of immune cells.
Propriétés
IUPAC Name |
4,4-difluoro-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2N4O/c1-17(6-9-14-7-15-16-9)10(18)8-2-4-11(12,13)5-3-8/h7-8H,2-6H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJHHNJELFWOGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=NN1)C(=O)C2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[2-(2-Chloro-6-fluorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7627525.png)
![1-[(2R,3R)-2-propan-2-yloxolan-3-yl]-N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]methanamine](/img/structure/B7627532.png)
![5-chloro-N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine](/img/structure/B7627536.png)
![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-8-carboxylic acid](/img/structure/B7627551.png)
![6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine](/img/structure/B7627560.png)






![4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B7627599.png)
![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)isoquinolin-1-amine](/img/structure/B7627615.png)
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine](/img/structure/B7627622.png)